4,5-Dichlorophthalic anhydride
Overview
Description
4,5-Dichlorophthalic anhydride is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts readily with nucleophiles such as amines and alcohols to form corresponding amides and esters .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines and alcohols are commonly used.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 4,5-dichlorophthalic acid.
Condensation Reactions: It can react with various nucleophiles to form phthalimide and dicarboxylic acid derivatives.
Major Products: The major products formed from these reactions include 4,5-dichlorophthalimide, 4,5-dichlorophthalic acid, and various ester and amide derivatives .
Scientific Research Applications
4,5-Dichlorophthalic anhydride is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical syntheses to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- 4,5-Dibromophthalic anhydride
- 5,6-Dichlorobenzfurazan 1-oxide
- 3,6-Difluorophthalic anhydride
- 4-Fluorophthalic anhydride
- Tetrachlorophthalic anhydride
Comparison: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern and reactivity. Compared to 4,5-dibromophthalic anhydride, it has a higher reactivity due to the presence of chlorine atoms, which are more electronegative than bromine atoms. This makes it more suitable for certain chemical reactions. Additionally, its reactivity towards nucleophiles is distinct from that of 5,6-dichlorobenzfurazan 1-oxide, which has a different structural framework and electronic properties .
Properties
IUPAC Name |
5,6-dichloro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOWUBMELTORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240970 | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-06-3 | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4,5-Dichlorophthalic anhydride has the molecular formula C8H2Cl2O3. Its structure consists of a phthalic anhydride ring with chlorine atoms substituted at the 4 and 5 positions.
A: this compound crystallizes in the space group C2/c with molecules arranged in stacks of two-dimensional sheets. [] Interestingly, this packing arrangement is similar to that observed in polymorph A of 5,6-dichlorobenzofurazan 1-oxide, despite the structural differences between the two molecules. [] These molecules are considered pseudo-isosteric due to their similar shapes and volumes. [] This similarity in packing highlights the importance of molecular shape and intermolecular interactions in crystal structures.
A: Yes, this compound is a reactive molecule that can undergo ring-opening reactions with various nucleophiles, making it a valuable building block in organic synthesis. [] For instance, it reacts with thiosemicarbazide and different amines to yield dicarboxylic acid and phthalimide derivatives. []
A: this compound serves as a precursor for synthesizing aromatic diamines, which are monomers for polyimide production. [] Reacting this compound with primary amines yields 4,5-dichlorophthalimide, which can be further modified to introduce mercapto groups. [] These diamines can then be polymerized with tetracarboxylic anhydride derivatives to generate polyimides with high glass transition temperatures. []
A: While this compound itself is not typically used as a catalyst, it serves as a model compound in catalytic hydrogenolysis-dehalogenation studies. [] Research has explored the dehalogenation of this compound using supported bimetallic palladium catalysts. [] Notably, Pd-Ni/C catalysts exhibited promising activity and stability for this reaction. []
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical and physical properties of this compound and its derivatives. [] These studies provide valuable insights into molecular geometries, electronic structures, and reactivity.
ANone: Various analytical techniques are employed to characterize this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of compounds. []
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. []
- Mass spectrometry (MS): Used to determine the molecular weight and identify fragmentation patterns. [, ]
- X-ray diffraction (XRD): Used to determine crystal structures and study polymorphism. []
ANone: While specific information about the environmental impact of this compound is limited in the provided abstracts, it is crucial to acknowledge that halogenated organic compounds, in general, can pose environmental risks. Therefore, responsible handling, use, and disposal practices are paramount.
A: Yes, time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the photoreduction of this compound in 2-propanol. [] This type of study helps understand the reactivity and potential applications of this compound in photochemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.